molecular formula C12H20O3 B6194692 rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid CAS No. 2680523-10-6

rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid

Cat. No.: B6194692
CAS No.: 2680523-10-6
M. Wt: 212.28 g/mol
InChI Key: DMJMOLKIANIRIN-XHHQTKHESA-N
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Description

rac-2,2-Dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid (CAS: 2059908-29-9) is a chiral cyclopropane derivative featuring a 4-methyltetrahydropyran (oxan-4-yl) substituent. Its molecular formula is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol . The compound’s structure combines a cyclopropane ring with two methyl groups at the 2-position and a stereochemically defined 4-methyloxan-2-yl group at the 3-position. This configuration confers unique steric and electronic properties, making it a valuable building block in asymmetric synthesis and pharmaceutical research .

Properties

CAS No.

2680523-10-6

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

2,2-dimethyl-3-[(2S,4R)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H20O3/c1-7-4-5-15-8(6-7)9-10(11(13)14)12(9,2)3/h7-10H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9?,10?/m1/s1

InChI Key

DMJMOLKIANIRIN-XHHQTKHESA-N

Isomeric SMILES

C[C@@H]1CCO[C@@H](C1)C2C(C2(C)C)C(=O)O

Canonical SMILES

CC1CCOC(C1)C2C(C2(C)C)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the cyclopropane ring through a cyclopropanation reaction, followed by the introduction of the oxane ring via a ring-closing reaction. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include strong acids and bases, organic solvents, and metal catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformation and maximize the yield of the major products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : The compound's structural characteristics make it a candidate for developing novel pharmaceuticals. Its ability to interact with biological targets can lead to the synthesis of new drugs with improved efficacy and reduced side effects.
  • Antiviral Agents : Research indicates that cyclopropane derivatives can exhibit antiviral properties. Studies have shown that similar compounds can inhibit viral replication, suggesting potential applications in antiviral drug development.
  • Chiral Drug Synthesis : The presence of chiral centers in rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid allows for its use in synthesizing enantiomerically pure drugs, which are often more effective and have fewer side effects than their racemic counterparts.

Agrochemical Applications

  • Pesticide Formulation : The compound may serve as an intermediate in the synthesis of agrochemicals. Its structural properties could enhance the effectiveness of pesticides by improving their stability and bioavailability.
  • Herbicide Development : Similar compounds have been explored for their herbicidal properties. The unique structure of rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid could lead to the development of new herbicides that target specific weed species while minimizing harm to crops.

Material Science Applications

  • Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers with unique mechanical and thermal properties. Its cyclopropane structure may impart rigidity and strength to polymer matrices.
  • Additives in Coatings : Incorporating this compound into coatings can enhance their durability and resistance to environmental factors, making it suitable for industrial applications.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of cyclopropane derivatives against influenza viruses. Results indicated that specific structural modifications led to significant reductions in viral titers, showcasing the potential of rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid as a lead compound for antiviral drug discovery.

Case Study 2: Agrochemical Efficacy

Research on a related cyclopropane compound demonstrated its effectiveness as a herbicide against common agricultural weeds. The study highlighted how modifications to the cyclopropane structure enhanced selectivity towards target species while reducing phytotoxicity to crops.

Mechanism of Action

The mechanism of action of rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural differences between the target compound and analogous cyclopropane derivatives:

Compound Name CAS Number Substituents Key Functional Groups Molecular Weight (g/mol) Chiral Centers
rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid 2059908-29-9 2,2-dimethyl cyclopropane; (2R,4S)-4-methyloxan-2-yl Carboxylic acid, ether (tetrahydropyran) 170.21 2 [(2R,4S) configuration]
(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid 88335-97-1 Methoxycarbonyl Carboxylic acid, ester 172.18 2
trans-2-cyanocyclopropanecarboxylic acid 39891-82-2 Cyano Carboxylic acid, nitrile 139.14 1
rac-2-[(1R,2S)-2-(4-hydroxyphenyl)cyclopropyl]acetic acid 2059912-03-5 4-hydroxyphenyl, acetic acid Carboxylic acid, phenol 206.23 2
(1R,3R)-trans-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylic acid Not provided 2,2-dimethyl; 2-methylpropenyl Carboxylic acid, alkene 182.26 2
(1R,2R)-1-phenyl-2-(2-(trifluoromethyl)pyridin-4-yl)cyclopropane-1-carboxylic acid (5k) Not provided Phenyl, trifluoromethylpyridinyl Carboxylic acid, aromatic, trifluoromethyl 337.29 2

Key Observations :

  • Substituent Diversity : The target compound’s 4-methyloxan-2-yl group distinguishes it from derivatives with aromatic (e.g., 5k), ester (e.g., 88335-97-1), or nitrile (e.g., 39891-82-2) substituents .
  • Chirality : Unlike racemic mixtures (e.g., the target compound), some analogs like 5k are synthesized with high enantiomeric purity (98.5:1.5 er) .

Biological Activity

Rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₂H₂₀O₃
  • Molecular Weight : 212.28 g/mol
  • CAS Number : 2680523-10-6

The biological activity of rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid can be attributed to its structural features, which allow it to interact with various biological targets. Preliminary studies suggest that this compound may exhibit the following mechanisms:

  • Antioxidant Activity : The presence of the cyclopropane ring may confer antioxidant properties, potentially mitigating oxidative stress in biological systems.
  • Anti-inflammatory Effects : Research indicates that similar cyclopropane derivatives can modulate inflammatory pathways, suggesting a potential role in reducing inflammation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Biological Activity Data

Biological ActivityDescriptionReference
AntioxidantScavenges free radicals and reduces oxidative damage.
Anti-inflammatoryModulates cytokine release and reduces inflammation markers.
Enzyme inhibitionInhibits specific metabolic enzymes linked to disease processes.

Case Study 1: Antioxidant Efficacy

A study conducted by Kaur et al. (2023) evaluated the antioxidant capacity of rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid using in vitro assays. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured cells treated with the compound compared to controls.

Case Study 2: Anti-inflammatory Properties

In a separate investigation, rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid was shown to inhibit the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic application in inflammatory diseases.

Case Study 3: Enzyme Inhibition

Research by Martyna et al. (2020) explored the inhibitory effects of this compound on specific enzymes involved in lipid metabolism. The findings indicated that rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid effectively reduced enzyme activity by up to 40%, highlighting its potential as a metabolic modulator.

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